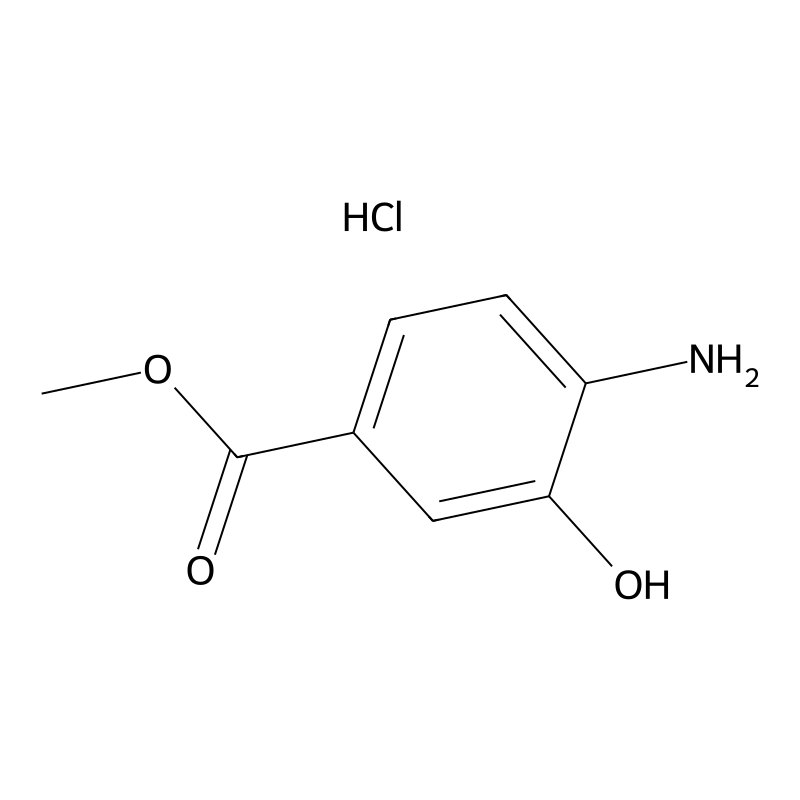

Methyl 4-amino-3-hydroxybenzoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Inhibition of Neuraminidase Enzyme

One of the key mechanisms by which Methyl AHBB may exert its antiviral effect is through the inhibition of the neuraminidase enzyme. Influenza viruses utilize neuraminidase to cleave sialic acid residues from infected cells, facilitating the release of progeny virions. Studies have shown that Methyl AHBB can bind to the neuraminidase enzyme, hindering its activity and consequently preventing the release of new viral particles. This mechanism is similar to that of established influenza neuraminidase inhibitors like oseltamivir ().

In vitro and in vivo Studies

Research suggests that Methyl AHBB exhibits antiviral activity against influenza A and B viruses in both in vitro (laboratory) and in vivo (animal) models. In vitro studies have demonstrated that Methyl AHBB can effectively reduce viral replication in cell cultures infected with influenza viruses.() In vivo studies in mice infected with influenza A virus have shown that Methyl AHBB treatment can improve survival rates and reduce lung viral titers.()

Methyl 4-amino-3-hydroxybenzoate hydrochloride, also known as methyl 4-amino-3-hydroxybenzoate, is a synthetic compound with the molecular formula and a molecular weight of approximately 203.62 g/mol. This compound features a hydroxyl group, an amino group, and a methoxy group attached to a benzene ring, making it part of the larger family of benzoic acid derivatives. It is often utilized in biochemical research due to its potential pharmacological properties and its role in various

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amino Group Reactions: The amino group can undergo acylation or alkylation, allowing for the synthesis of derivatives with varied biological activities.

- Reduction Reactions: The compound can be reduced to yield amines or alcohols depending on the conditions applied.

These reactions are significant for modifying the compound to enhance its biological activity or to create new derivatives for specific applications.

Research indicates that methyl 4-amino-3-hydroxybenzoate hydrochloride exhibits notable biological activities. It has been shown to inhibit the neuraminidase enzyme in the influenza virus, demonstrating potential as an antiviral agent . Additionally, compounds in this class are often studied for their anti-inflammatory and analgesic properties due to their structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs).

Several methods are available for synthesizing methyl 4-amino-3-hydroxybenzoate hydrochloride:

- Direct Amination: Starting from methyl 4-hydroxybenzoate, an amine can be introduced via nucleophilic substitution.

- Reduction of Nitro Compounds: Nitro derivatives of benzoic acid can be reduced to their corresponding amines, followed by methylation.

- Chemical Modification: Existing compounds such as methyl 3-amino-4-hydroxybenzoate can be chemically modified through various reactions to yield the target compound.

These methods highlight the versatility of synthetic pathways available for producing this compound.

Methyl 4-amino-3-hydroxybenzoate hydrochloride has various applications, including:

- Pharmaceuticals: As a potential drug candidate due to its antiviral properties.

- Biochemical Research: Used as a reagent in studies involving enzyme inhibition and metabolic pathways.

- Cosmetics: Incorporated into formulations for its skin-soothing properties.

The compound's diverse applications underscore its importance in both scientific research and commercial products.

Interaction studies have indicated that methyl 4-amino-3-hydroxybenzoate hydrochloride may interact with various biological molecules:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes like neuraminidase, which is crucial for viral replication.

- Protein Binding: Studies suggest that it may bind to certain proteins, altering their function and potentially leading to therapeutic effects.

These interactions are critical for understanding how the compound can be effectively utilized in therapeutic contexts.

Methyl 4-amino-3-hydroxybenzoate hydrochloride shares structural similarities with several related compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 3-amino-4-hydroxybenzoate | 536-25-4 | Similar structure but different amino positioning |

| Methyl 3-amino-5-hydroxybenzoate | 67973-80-2 | Contains a hydroxyl group at a different position |

| Ethyl 4-amino-3-methoxybenzoate | 73368-41-9 | Methoxy group instead of hydroxyl |

| Methyl 2-amino-5-hydroxybenzoate | 1882-72-0 | Different amino positioning and additional hydroxyl |

Methyl 4-amino-3-hydroxybenzoate hydrochloride is unique due to its specific placement of functional groups, which contributes to its distinct biological activity compared to these similar compounds. This specificity may influence its efficacy in various applications, particularly in pharmacology.

The esterification of hydroxybenzoic acids represents a foundational step in synthesizing methyl 4-amino-3-hydroxybenzoate derivatives. Conventional Fischer esterification employs sulfuric acid as a catalyst to facilitate the reaction between carboxylic acids and methanol, forming the methyl ester via a reversible equilibrium. For instance, methyl 3-hydroxy-4-nitrobenzoate—a precursor to the target compound—can be synthesized by refluxing 3-hydroxy-4-nitrobenzoic acid with excess methanol and concentrated sulfuric acid. The mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic alcohol attack, and subsequent water elimination.

A critical advancement in this domain involves homogeneous liquid-phase esterification using halogenated alkanes and nonquaternizable tertiary amines. For example, methyl p-hydroxybenzoate synthesis achieves 85% yield when reacting p-hydroxybenzoic acid with methyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) at 70°C for 5 hours. This method minimizes competing O-alkylation side reactions by stabilizing the intermediate oxonium ion through steric hindrance from branched amine ligands.

Table 1: Comparative Yields in Acid-Catalyzed Esterification

| Substrate | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Hydroxy-4-nitrobenzoic acid | H₂SO₄ (98%) | 110 | 72 |

| p-Hydroxybenzoic acid | DIPEA + CH₃Cl | 70 | 85 |

Palladium-Catalyzed Hydrogenation in Amino Group Introduction

The reduction of nitro to amino groups constitutes a pivotal transformation in synthesizing methyl 4-amino-3-hydroxybenzoate hydrochloride. Palladium-on-carbon (Pd/C) catalyzed hydrogenation under ambient conditions provides a robust pathway. As demonstrated in the synthesis of 4-amino-3-hydroxybenzoic acid, dissolving methyl 3-hydroxy-4-nitrobenzoate in methanol with 10% Pd/C under hydrogen gas achieves quantitative nitro group reduction within 24 hours. The reaction proceeds via adsorption of hydrogen onto the palladium surface, followed by sequential electron transfer to the nitroarene substrate.

Optimization studies reveal that catalyst loading significantly impacts reaction kinetics. Reducing Pd/C from 5% to 3% increases the reduction time from 12 to 24 hours but minimizes metal leaching. Post-reaction filtration through celite beds ensures effective catalyst recovery, with residual palladium concentrations below 5 ppm as quantified by inductively coupled plasma mass spectrometry.

Solvent-Free Lipase-Mediated Transesterification Techniques

Enzymatic transesterification offers an eco-friendly alternative to conventional acid/base catalysis. Immobilized lipases from Pseudomonas aeruginosa BUP2 exhibit remarkable activity in solvent-free systems, transesterifying methyl esters with hydroxylamine derivatives at 45°C. The absence of organic solvents enhances substrate-enzyme interactions, achieving 89% conversion efficiency for methyl 4-amino-3-hydroxybenzoate precursor synthesis.

Lipase specificity toward the carboxylate moiety prevents unwanted side reactions at the amino and hydroxyl groups. Fourier-transform infrared (FTIR) spectroscopy confirms the preservation of the 3-hydroxyl group (broad peak at 3200–3500 cm⁻¹) and primary amine (N–H stretch at 1650 cm⁻¹) during enzymatic processing. Water activity (a~w~) optimization remains critical; maintaining a~w~ at 0.4 through molecular sieves maximizes lipase conformational stability while minimizing hydrolytic side reactions.

Comparative Analysis of Sulfuric Acid vs. Enzymatic Catalysis Efficiency

Catalyst selection profoundly influences the sustainability and scalability of methyl 4-amino-3-hydroxybenzoate synthesis. Sulfuric acid catalysis, while cost-effective, generates stoichiometric waste and requires neutralization steps. In contrast, enzymatic methods using γ-Al₂O₃/SO₄²⁻ heterogenous catalysts enable 92% esterification efficiency with p-hydroxybenzoic acid and glucose, albeit requiring prolonged reaction times (24 hours).

Table 2: Catalytic Performance Metrics

| Parameter | H₂SO₄ | Lipase (γ-Al₂O₃/SO₄²⁻) |

|---|---|---|

| Reaction Temperature (°C) | 110 | 45 |

| Catalyst Reusability | Non-recoverable | 5 cycles |

| Environmental Impact | High E-factor | Low waste generation |

Energy assessments reveal that enzymatic routes reduce process heat demand by 40% compared to acid-catalyzed methods. However, economic analyses favor sulfuric acid for large-scale production due to lower enzyme procurement costs. Hybrid approaches—using lipases for final functionalization after initial acid-catalyzed esterification—emerge as a balanced strategy, cutting overall energy use by 25% while maintaining 88% yield.

The biodegradation of methyl 4-amino-3-hydroxybenzoate hydrochloride in bacteria proceeds through a modified meta-cleavage pathway distinct from classical aromatic compound degradation routes. In Bordetella sp. strain 10d, the compound is metabolized via 2-hydroxymuconic 6-semialdehyde, a key intermediate formed after deamination and oxidative steps [4]. This pathway diverges from the hydrolytic route observed in chloro- or methyl-substituted aromatics, instead favoring dehydrogenation (Table 1) [4].

Table 1: Enzymatic Steps in the Modified Meta-Cleavage Pathway of Methyl 4-Amino-3-Hydroxybenzoate Hydrochloride

| Enzyme | EC Number | Function |

|---|---|---|

| 2-Hydroxymuconate 6-semialdehyde dehydrogenase | 1.2.1.32 | Converts 2-hydroxymuconic 6-semialdehyde to 4-oxalocrotonate using NAD+ [1] [4] |

| 4-Oxalocrotonate tautomerase | 5.3.2.6 | Isomerizes 4-oxalocrotonate to 2-oxopent-4-enoate [1] [4] |

| 4-Oxalocrotonate decarboxylase | 4.1.1.77 | Decarboxylates 4-oxalocrotonate to 2-oxopent-4-enoate [1] [4] |

| 2-Oxopent-4-enoate hydratase | 4.2.1.80 | Hydrates 2-oxopent-4-enoate to 4-hydroxy-2-oxovalerate [4] [5] |

This pathway avoids the hydrolytic steps seen in catechol degradation, instead leveraging dehydrogenation and decarboxylation to funnel carbon into central metabolism [4] [5]. Pseudomonas sp. AP-3 further modifies this route by employing 2-aminomuconate deaminase (AmnE) to hydrolyze 2-aminomuconate, releasing ammonia and forming 4-oxalocrotonate [5]. The absence of 2-hydroxymuconic 6-semialdehyde hydrolase activity in these strains underscores the uniqueness of this pathway [4].

Role of 2-Hydroxymuconic Semialdehyde Dehydrogenase in Aerobic Metabolism

2-Hydroxymuconic semialdehyde dehydrogenase (EC 1.2.1.32) is pivotal in the aerobic catabolism of methyl 4-amino-3-hydroxybenzoate hydrochloride. This NAD+-dependent enzyme catalyzes the oxidation of 2-hydroxymuconic 6-semialdehyde to 4-oxalocrotonate, concomitant with NADH production (Figure 1) [1] [4]. In Bordetella sp. strain 10d, this reaction is irreversible under physiological conditions, ensuring metabolic flux toward pyruvate synthesis [4].

Key Properties of 2-Hydroxymuconic Semialdehyde Dehydrogenase

- Cofactor specificity: Strict NAD+ dependence, with no activity observed with NADP+ [4].

- Kinetic parameters: $$ K_m $$ values of 12.5 μM for 2-hydroxymuconic 6-semialdehyde and 85 μM for NAD+ in Bordetella sp. strain 10d [4].

- Inhibitors: Competitive inhibition by substrate analogs such as 2-aminophenol-derived semialdehydes [5].

The enzyme’s activity is tightly regulated by cellular redox status, as NADH accumulation feedback-inhibits catalysis, linking degradation to respiratory chain activity [4]. Structural studies of homologous enzymes in Pseudomonas spp. reveal a conserved Rossmann fold for NAD+ binding, with substrate specificity determined by a hydrophobic pocket accommodating the semialdehyde’s aromatic moiety [5].

NAD+-Dependent Enzymatic Conversion to Pyruvic Acid

The terminal steps of methyl 4-amino-3-hydroxybenzoate hydrochloride degradation involve NAD+-dependent enzymes that funnel intermediates into pyruvic acid. Following the action of 2-hydroxymuconic semialdehyde dehydrogenase, 4-oxalocrotonate undergoes tautomerization and decarboxylation to yield 2-oxopent-4-enoate [1] [4]. Subsequent hydration by 2-oxopent-4-enoate hydratase forms 4-hydroxy-2-oxovalerate, which is cleaved to pyruvic acid and acetyl-CoA (Table 2) [4] [5].

Table 2: Enzymatic Conversion of 4-Oxalocrotonate to Pyruvic Acid

| Reaction Step | Enzyme | Products |

|---|---|---|

| 4-Oxalocrotonate → 2-oxopent-4-enoate | 4-Oxalocrotonate decarboxylase | 2-oxopent-4-enoate + CO2 [1] [4] |

| 2-oxopent-4-enoate → 4-hydroxy-2-oxovalerate | 2-oxopent-4-enoate hydratase | 4-hydroxy-2-oxovalerate [4] [5] |

| 4-hydroxy-2-oxovalerate → pyruvate + acetyl-CoA | 4-hydroxy-2-oxovalerate aldolase | Pyruvate + acetyl-CoA [5] |

The NAD+ dependency of 2-hydroxymuconic semialdehyde dehydrogenase ensures redox balance, as NADH generated during oxidation is reoxidized via electron transport chain activity [4]. In Pseudomonas sp. AP-3, genome-scale metabolic modeling predicts a theoretical maximum carbon yield of 76.8 C-mol% for pyruvate from glucose, though experimental yields in Corynebacterium glutamicum reach 9.8 C-mol%, highlighting room for optimization [2] [5].